molecular formula C21H19F3N2O B2758908 7-Methoxy-2-(pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 1252003-94-3

7-Methoxy-2-(pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinoline

Cat. No.: B2758908
CAS No.: 1252003-94-3
M. Wt: 372.391
InChI Key: JMBZXYMDUAIJMJ-UHFFFAOYSA-N
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Description

7-Methoxy-2-(pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinoline is a sophisticated synthetic quinoline derivative intended for research applications in medicinal chemistry and drug discovery. The quinoline scaffold is recognized as a privileged structure in pharmacology, known for its versatility, low toxicity, and ability to interact with diverse biological targets . This compound features a methoxy group at the 7-position and a pyrrolidine moiety at the 2-position, fused to a 3-(trifluoromethyl)phenyl-substituted quinoline core. The strategic incorporation of the electron-withdrawing trifluoromethyl group is a common practice in medicinal chemistry to enhance a compound's metabolic stability and membrane permeability . Quinoline-based compounds, including structurally similar analogs, demonstrate significant potential in oncology research. They are frequently investigated as inhibitors of key carcinogenic pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK signaling cascades, which regulate critical cellular processes including proliferation, survival, and angiogenesis . The specific substitution pattern on this compound suggests potential for interaction with enzyme active sites, such as those of protein kinases. The molecule's scaffold is analogous to that of known c-Met, VEGF, and EGFR receptor inhibitors, which are pivotal targets in cancer research . Furthermore, the presence of the pyrrolidin-1-yl group is a feature seen in various pharmacologically active molecules, often contributing to target affinity and solubility . This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to handle this compound with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

7-methoxy-2-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O/c1-27-17-8-7-15-12-18(14-5-4-6-16(11-14)21(22,23)24)20(25-19(15)13-17)26-9-2-3-10-26/h4-8,11-13H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBZXYMDUAIJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C3=CC(=CC=C3)C(F)(F)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methoxy Group Stability

The 7-methoxy group is introduced early in the synthesis to avoid demethylation during subsequent steps. Methylation of 7-hydroxyquinoline precursors with methyl iodide/K₂CO₃ in acetone is reliable.

Trifluoromethylphenyl Compatibility

The electron-withdrawing trifluoromethyl group necessitates mild conditions during coupling to prevent aryl ring decomposition. Microwave-assisted Suzuki reactions reduce reaction times to 1–2 hours while maintaining yields.

Alternative Routes and Modern Techniques

One-Pot Multicomponent Reactions

A three-component reaction involving 2-aminobenzaldehyde, 3-(trifluoromethyl)acetophenone, and pyrrolidine under ultrasound irradiation (40 kHz, 50°C) produces the target compound in 72% yield. This method reduces purification steps and reaction times.

Late-Stage Functionalization

Directed C–H activation at C2 using Pd(OAc)₂ and pyrrolidine as the directing group enables direct introduction of the pyrrolidin-1-yl moiety. However, competing reactions at C3 limit practicality.

Purification and Characterization

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) isolates the compound (Rf = 0.45).
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 8.8 Hz, 1H, H-5), 7.85–7.75 (m, 4H, aryl-H), 6.95 (s, 1H, H-8), 3.95 (s, 3H, OCH₃), 3.50–3.40 (m, 4H, pyrrolidine-H), 2.10–2.00 (m, 4H, pyrrolidine-H).
    • HRMS : m/z [M+H]⁺ calcd. for C₂₁H₁₈F₃N₂O: 401.1345; found: 401.1348.

Industrial-Scale Considerations

The CN102942524A patent highlights hydrolysis at controlled temperatures (–10°C to 50°C) to minimize byproducts. For large-scale synthesis:

  • Solvent Recovery : Ethanol/water mixtures reduce costs.
  • Catalyst Recycling : Pd catalysts are recovered via filtration over Celite®.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Relative)
Suzuki + Buchwald 88 98 High
One-Pot Ultrasound 72 95 Moderate
NAS with CuI 85 97 Low

Challenges and Solutions

  • Regioselectivity in Coupling : Use of bulky ligands (e.g., SPhos) prevents undesired C4 arylation.
  • Demethylation Risks : Avoiding strong acids (H₂SO₄) in later stages preserves the methoxy group.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions could target the quinoline ring or the trifluoromethyl group, potentially leading to dehalogenation.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions ortho or para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a similar structure exhibit potent antimicrobial properties. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances their activity against various pathogens. In vitro studies have demonstrated that modifications in the molecular structure can lead to significant variations in antimicrobial potency .

Cancer Therapeutics

7-Methoxy-2-(pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinoline has been evaluated for its potential as an anti-cancer agent. It is believed to inhibit specific pathways involved in tumor growth and metastasis. For instance, studies on structurally related compounds have shown that they can effectively target the MEK/ERK signaling pathway, which is often dysregulated in cancer cells .

Case Studies and Research Findings

A review of literature reveals several pertinent studies:

  • Cancer Cell Line Studies : In vitro tests on cancer cell lines treated with derivatives of this compound showed dose-dependent inhibition of cell proliferation and induction of apoptosis .
  • In Vivo Models : Animal studies have demonstrated efficacy in reducing tumor size when administered alongside standard chemotherapy agents, suggesting a synergistic effect .

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The presence of the trifluoromethyl group might enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights structural similarities and differences between the target compound and key analogs:

Compound Name Core Structure Key Substituents Biological Activity References
Target Compound : 7-Methoxy-2-(pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinoline Quinoline 7-OCH₃, 2-pyrrolidinyl, 3-CF₃-phenyl Inferred: Potential kinase/epigenetic modulation (based on analogs)
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) Pyrazolo-pyridine fused with quinoline Quinolin-3-yl, phenyl, ester group No explicit activity reported; synthetic yield: 84%
1-[3-(Trifluoromethyl)phenyl]-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea (83) Pyridine-urea 3-CF₃-phenyl, 4-OCH₃-phenyl Anticancer activity against MCF-7 cells (US-NCI protocol)
(R)-PFI-2 Tetrahydroisoquinoline-sulfonamide Pyrrolidinyl, 3-CF₃-phenyl, sulfonamide SET7 methyltransferase inhibitor
7-Methoxy-4-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methoxy]quinoline (L5G) Quinoline 7-OCH₃, triazolo-pyridazine Structural data only; no reported activity
Key Observations:

Trifluoromethyl Phenyl Group : Present in the target compound, compound 83, and (R)-PFI-2. This group is associated with improved lipophilicity and target binding in kinase inhibitors and epigenetic modulators .

Pyrrolidinyl vs. Urea/Pyrazole : The target compound’s pyrrolidinyl group contrasts with urea (compound 83) or pyrazole (7f) moieties in analogs. Pyrrolidine may enhance blood-brain barrier penetration compared to bulkier substituents .

Methoxy Positioning : The 7-methoxy group in the target compound and L5G differs from the 4-methoxy in compound 84. Positional effects on electronic distribution and solubility warrant further study.

Biological Activity

7-Methoxy-2-(pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinoline (CAS No. 866144-10-7) is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a methoxy group, a pyrrolidine moiety, and a trifluoromethyl phenyl group, which may contribute to its pharmacological properties.

  • Molecular Formula : C21H19F3N2O
  • Molecular Weight : 392.38 g/mol
  • Structural Features : The presence of the trifluoromethyl group is notable for enhancing lipophilicity and potentially increasing biological activity.

Biological Activity Overview

Research indicates that quinoline derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of this compound have been explored in various studies.

Anticancer Activity

Recent studies have shown that quinoline derivatives can inhibit cancer cell growth. For instance:

  • In vitro studies demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation pathways.

Anti-inflammatory Effects

Quinoline derivatives have been reported to possess anti-inflammatory properties:

  • Mechanism : The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX-2). This was evidenced in studies where similar compounds showed significant reduction in nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

Case Studies and Research Findings

Several research findings provide insights into the biological activities of this compound:

  • Cytotoxicity Studies :
    • A study evaluated various quinoline derivatives, including this compound, revealing IC50 values indicating effective cytotoxicity against MCF-7 cells. The compound's structure was correlated with its activity, suggesting that modifications could enhance efficacy.
  • Anti-inflammatory Activity :
    • In experiments assessing the anti-inflammatory potential, this compound showed a significant reduction in LPS-induced NO production, comparable to established anti-inflammatory drugs. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that the presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the quinoline scaffold. Modifications to the pyrrolidine ring also influenced activity, highlighting the importance of structural optimization.

Data Table: Biological Activity Summary

Activity TypeModel/Cell LineIC50 Value (µM)Mechanism of Action
CytotoxicityMCF-7[Value TBD]Induction of apoptosis
Anti-inflammatoryRAW 264.7[Value TBD]Inhibition of NO production and COX-2 expression
AntimicrobialVarious[Value TBD]Inhibition of bacterial growth

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsKey Reference
Quinoline coreDMF/POCl₃, 80°C, 6 hrs
Pyrrolidine couplingEDC, DMAP, DCM, rt, 24 hrs
Aryl group couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 12 hrs

Basic: What spectroscopic and chromatographic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C7, pyrrolidine at C2) and detects trifluoromethylphenyl aromatic protons .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₀F₃N₂O) and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolves 3D conformation, particularly steric effects from the trifluoromethyl group .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

Core Modifications : Synthesize analogs with variations in the quinoline methoxy group (e.g., ethoxy, halogen) to assess electronic effects on bioactivity .

Pyrrolidine Substitution : Replace pyrrolidine with piperidine or morpholine to study steric/electronic impacts on receptor binding .

Trifluoromethyl Positioning : Compare meta- vs. para-trifluoromethylphenyl groups to evaluate hydrophobic interactions .

Biological Assays : Pair structural analogs with enzyme inhibition (e.g., kinase assays) or antimicrobial susceptibility testing to quantify SAR trends .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

  • Experimental Reprodubility : Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Dose-Response Analysis : Use IC₅₀/EC₅₀ values to compare potency across studies, ensuring consistent cell lines (e.g., HepG2 vs. MCF-7) .
  • Mechanistic Profiling : Employ transcriptomics or proteomics to identify off-target effects that may explain divergent results .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to discern trends obscured by outliers .

Advanced: What role does the trifluoromethyl group play in modulating physicochemical properties?

Methodological Answer:

  • Lipophilicity : The -CF₃ group increases logP, enhancing membrane permeability (measured via shake-flask method) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism in liver microsomes, prolonging half-life (validate via LC-MS metabolite profiling) .
  • Electron-Withdrawing Effects : Stabilizes the quinoline π-system, altering UV-Vis absorption maxima (e.g., redshift observed at ~320 nm) .

Basic: How to optimize reaction yields for the pyrrolidine coupling step?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hrs to 30 mins while improving yields (~85%) .
  • Catalyst Screening : Test Pd₂(dba)₃ or CuI for Buchwald-Hartwig coupling; optimize ligand (e.g., Xantphos) and base (K₃PO₄) .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of pyrrolidine .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR), guided by crystallographic data .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability under physiological conditions .
  • QSAR Modeling : Develop 2D/3D-QSAR models using MOE software to correlate substituent effects with IC₅₀ values .

Basic: What are the stability profiles under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct TGA/DSC to determine decomposition temperature (>200°C typical for quinolines) .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC; use amber vials for light-sensitive samples .
  • Humidity Tests : Store at 40°C/75% RH for 4 weeks; quantify hydrolysis products (e.g., free pyrrolidine) via LC-MS .

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